

# Apto-253: A Targeted Approach to c-Myc Inhibition in Hematologic Malignancies

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## Compound of Interest

Compound Name: Apto-253

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Executive Summary

**Apto-253** is a novel small molecule inhibitor of the c-Myc oncogene, a critical driver of cellular proliferation and a key therapeutic target in a variety of cancers, particularly acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of **Apto-253**, detailing its mechanism of action, preclinical efficacy, and available clinical data. **Apto-253** operates through a unique mechanism involving the stabilization of G-quadruplex DNA structures within the promoter region of the c-Myc gene, leading to transcriptional repression. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of **Apto-253**'s pharmacology and its potential as a targeted cancer therapeutic.

## Introduction to c-Myc and Its Role in Oncology

The c-Myc proto-oncogene encodes a transcription factor that is a master regulator of cell growth, proliferation, metabolism, and apoptosis.[1] Dysregulation of c-Myc expression is a hallmark of many human cancers, including AML, where its overexpression is associated with poor prognosis.[2] The c-Myc protein forms a heterodimer with MAX to bind to E-box sequences in the promoters of its target genes, thereby activating their transcription.[1] Given its central role in tumorigenesis, the inhibition of c-Myc has been a long-sought goal in cancer therapy.

## Apto-253: Mechanism of Action

**Apto-253** represents an innovative strategy for targeting c-Myc. Its primary mechanism of action involves the inhibition of c-Myc gene expression at the transcriptional level.[2]

### G-Quadruplex Stabilization

The promoter region of the c-Myc gene contains guanine-rich sequences that can fold into non-canonical DNA secondary structures known as G-quadruplexes.[3] These structures can act as silencer elements, repressing gene transcription. **Apto-253**, and its intracellularly formed ferrous complex  $[\text{Fe}(\text{253})_3]$ , binds to and stabilizes these G-quadruplex structures.[3][4] This stabilization prevents the transcriptional machinery from accessing the promoter, thereby downregulating c-Myc mRNA and protein expression.[3][5]

### Downstream Cellular Effects

The inhibition of c-Myc expression by **Apto-253** triggers a cascade of downstream events that collectively contribute to its anti-cancer activity:

- **Cell Cycle Arrest:** **Apto-253** induces a G0/G1 cell cycle arrest in AML cells.[4][6] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[3][4]
- **Apoptosis:** By downregulating the anti-apoptotic signals driven by c-Myc, **Apto-253** induces programmed cell death (apoptosis) in cancer cells.[2][5]
- **Induction of KLF4:** **Apto-253** has been shown to induce the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that plays a role in cell cycle regulation and apoptosis.[7]

### Preclinical Data

**Apto-253** has demonstrated significant anti-leukemic activity in a range of preclinical models.

### In Vitro Efficacy

**Apto-253** has shown potent cytotoxic effects against various AML and lymphoma cell lines, with IC50 values in the nanomolar to low micromolar range.[7][8]

Cell Line	Cancer Type	IC50 (nM)
Raji	Burkitt's Lymphoma	105 ± 2.4
Raji/253R (Resistant)	Burkitt's Lymphoma	1387 ± 94
Various AML Cell Lines	Acute Myeloid Leukemia	57 - 1750

Table 1: In vitro cytotoxicity of **Apto-253** in various hematologic cancer cell lines.[7][8]

## Dose-Dependent Inhibition of c-Myc

Treatment of AML cell lines with **Apto-253** results in a dose- and time-dependent decrease in both c-Myc mRNA and protein levels.[2][9] This inhibition of c-Myc expression correlates with the observed cytotoxic effects.[2]

## Clinical Development

**Apto-253** has been evaluated in a Phase 1a/b clinical trial (NCT02267863) for the treatment of patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS).[10][11][12]

## Study Design

The study was a dose-escalation trial to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Apto-253**. [10][12] Patients were administered **Apto-253** intravenously once weekly in 28-day cycles at escalating dose levels, starting from 20 mg/m<sup>2</sup>. [10]

## Clinical Findings

As of July 2020, 10 patients (8 with AML and 2 with MDS) had been treated at doses of 20, 40, 66, and 100 mg/m<sup>2</sup>. [11][13]

- Safety: **Apto-253** was generally well-tolerated, with no dose-limiting toxicities or drug-related serious adverse events reported at the evaluated doses. [11][13]
- Pharmacodynamics: Target engagement was demonstrated by a reduction in MYC mRNA levels in the whole blood of patients. Reductions of 20-48% were observed 24 hours post-

dose in the initial cohorts.[\[11\]](#)[\[13\]](#) One AML patient at the 20 mg/m<sup>2</sup> dose level showed a 72% reduction in MYC expression, and a high-risk MDS patient at 40 mg/m<sup>2</sup> exhibited a 79% reduction during the first cycle.[\[10\]](#)

- Pharmacokinetics: **Apto-253** was found to rapidly convert to its active ferrous complex, Fe(253)3, in the peripheral blood.[\[11\]](#)[\[13\]](#)

Patient Cohort	Number of Patients	Dose Level (mg/m <sup>2</sup> )	Key Outcomes
AML	8	20, 40, 66, 100	Well-tolerated; evidence of target engagement (20-72% MYC mRNA reduction)
MDS	2	40	Well-tolerated; evidence of target engagement (up to 79% MYC mRNA reduction)

Table 2: Summary of **Apto-253** Phase 1a/b Clinical Trial Data.[\[10\]](#)[\[11\]](#)[\[13\]](#)

## Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of **Apto-253**. For detailed, step-by-step procedures, it is recommended to consult the original research publications.

### Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Expression

This protocol is used to quantify the levels of c-Myc mRNA in cells treated with **Apto-253**.

- Cell Treatment: Plate AML cells and treat with desired concentrations of **Apto-253** or vehicle control for the specified time.
- RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qRT-PCR: Perform quantitative PCR using primers and probes specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.<sup>[2][9]</sup>
- Data Analysis: Calculate the relative expression of c-Myc mRNA using the  $\Delta\Delta C_t$  method.

## Western Blotting for c-Myc and p21 Protein Levels

This technique is employed to detect and quantify changes in protein expression following **Apto-253** treatment.

- Cell Lysis: Lyse **Apto-253**-treated and control cells in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies specific for c-Myc, p21, and a loading control (e.g., GAPDH or  $\beta$ -actin).<sup>[4]</sup>
- Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

- Cell Treatment and Fixation: Treat cells with **Apto-253**, harvest, and fix them in cold 70% ethanol.

- **Staining:** Resuspend the fixed cells in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A.[2]
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.
- **Data Analysis:** Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Förster Resonance Energy Transfer (FRET) Assay for G-Quadruplex Stabilization

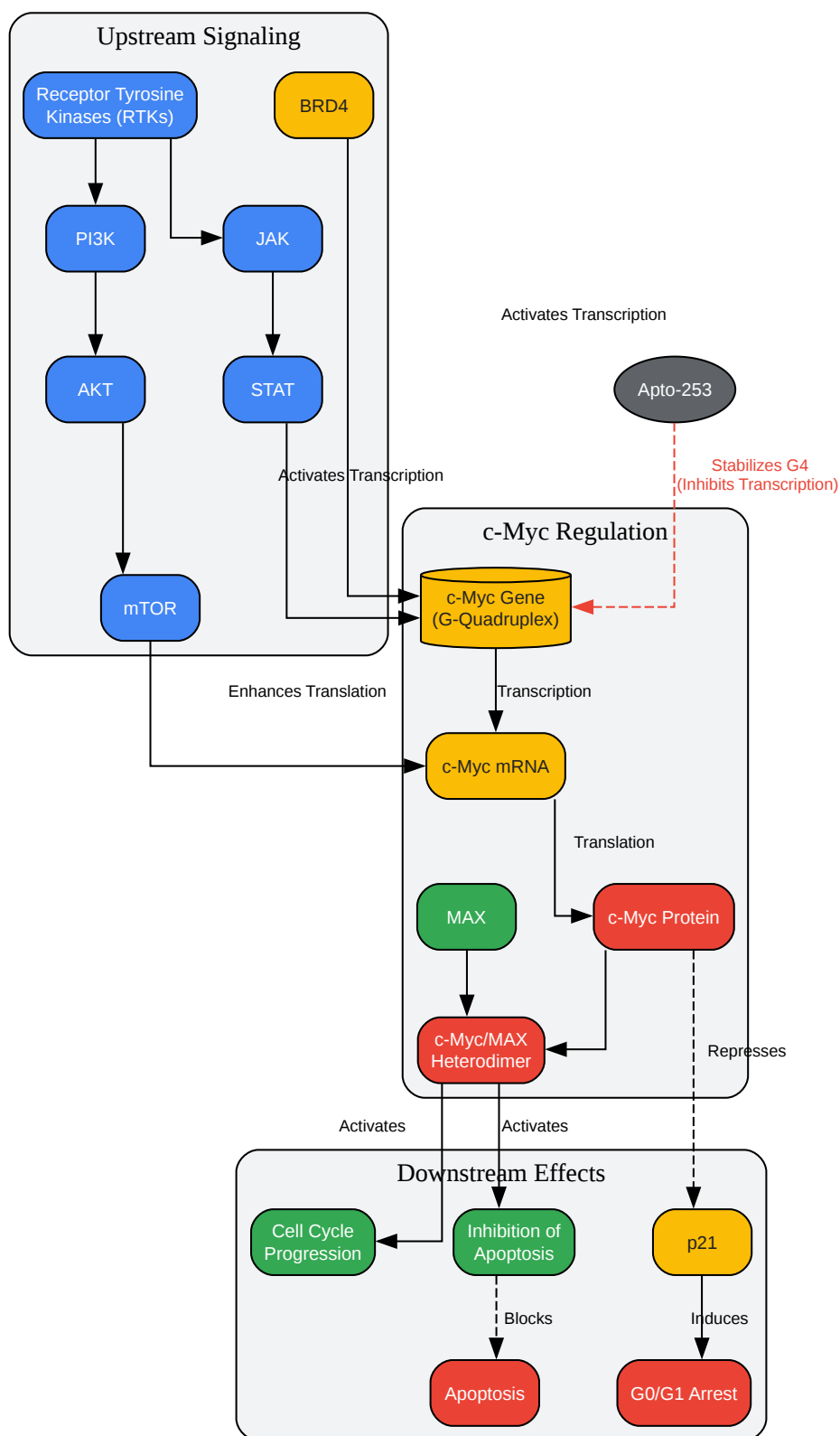
This assay is used to assess the ability of **Apto-253** to stabilize G-quadruplex structures.

- **Oligonucleotide Design:** Synthesize a DNA oligonucleotide corresponding to the G-quadruplex-forming sequence in the c-Myc promoter, labeled with a FRET donor (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends.
- **Assay Setup:** In a microplate, combine the labeled oligonucleotide with **Apto-253** at various concentrations in a suitable buffer.
- **FRET Measurement:** Measure the fluorescence of the donor fluorophore over time. Stabilization of the G-quadruplex structure by **Apto-253** will bring the donor and quencher into proximity, resulting in a decrease in donor fluorescence.[4]
- **Data Analysis:** Calculate the degree of G-quadruplex stabilization based on the change in fluorescence intensity.

## Signaling Pathways and Visualizations

### The c-Myc Signaling Pathway in AML

The c-Myc signaling network is complex and involves multiple upstream regulators and downstream effectors that are often dysregulated in AML.[14][15][16] Key pathways that converge on c-Myc include the PI3K/AKT/mTOR and JAK/STAT pathways.[14]

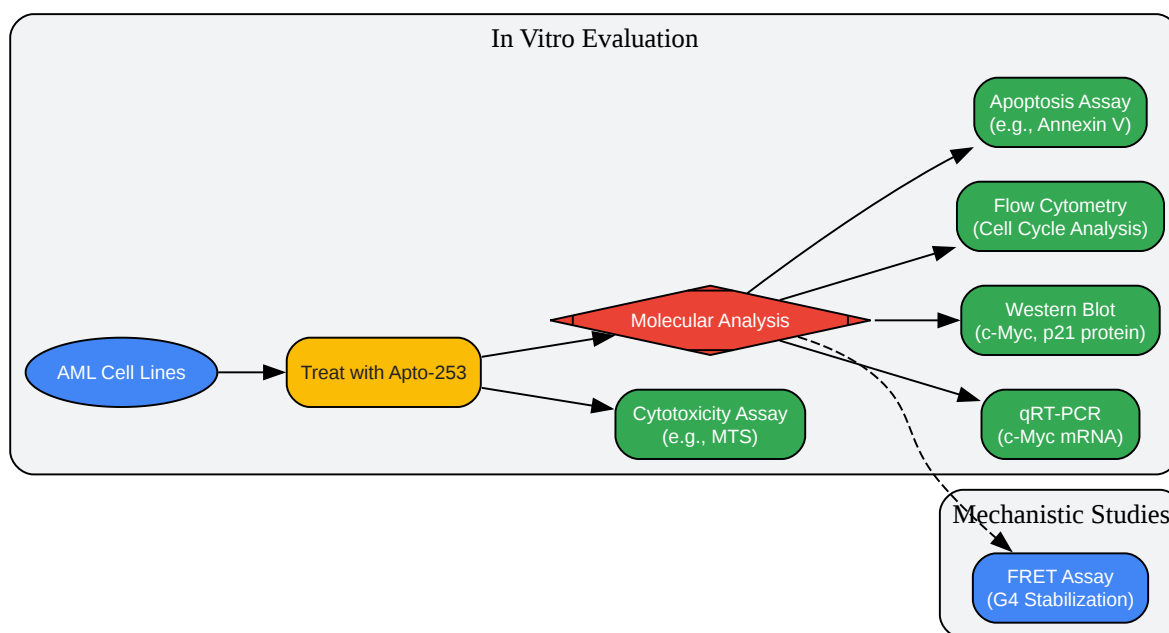


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Caption: The c-Myc signaling pathway in AML and the mechanism of **Apto-253**.

## Apto-253 Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of **Apto-253**.



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Caption: A typical experimental workflow for the preclinical evaluation of **Apto-253**.

## Conclusion

**Apto-253** is a promising c-Myc inhibitor with a novel mechanism of action that involves the stabilization of G-quadruplex DNA structures in the c-Myc promoter. Preclinical studies have demonstrated its potent anti-leukemic activity, and early clinical data suggest that it is well-tolerated and can achieve target engagement in patients with AML and MDS. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **Apto-253** in the treatment of hematologic malignancies and potentially other cancers driven by c-Myc dysregulation. This technical guide provides a solid foundation for researchers and drug



developers to understand the core attributes of **Apto-253** and to inform future research and development efforts.

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